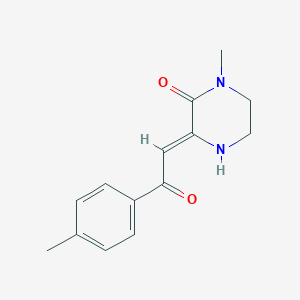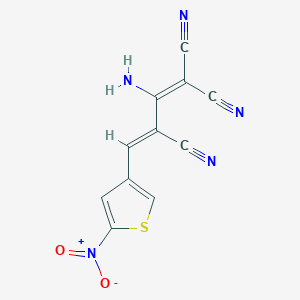
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile, also known as NTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a critical role in the biosynthesis of aromatic amino acids in plants and bacteria. By inhibiting HPPD, NTBC can disrupt the synthesis of these essential amino acids, leading to growth inhibition and ultimately cell death.
Mécanisme D'action
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a critical role in the biosynthesis of aromatic amino acids in plants and bacteria. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key intermediate in the biosynthesis of these amino acids. By inhibiting HPPD, this compound disrupts this biosynthetic pathway, leading to growth inhibition and ultimately cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various organisms. In plants, this compound inhibits the synthesis of aromatic amino acids, leading to growth inhibition and ultimately cell death. In bacteria, this compound has been shown to inhibit the growth of several pathogenic species, including Pseudomonas aeruginosa and Staphylococcus aureus. This compound has also been shown to have potential applications in the treatment of phenylketonuria, a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile in lab experiments is its specificity for the enzyme HPPD. This allows researchers to selectively inhibit the biosynthesis of aromatic amino acids, without affecting other metabolic pathways. However, this compound can be toxic to some organisms at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research involving 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile. One area of interest is the development of new inhibitors of HPPD, which could have improved potency and selectivity compared to this compound. Another area of interest is the use of this compound in combination with other inhibitors or drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, the use of this compound in the treatment of phenylketonuria and other genetic disorders could be an area of significant future research.
Méthodes De Synthèse
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 5-nitro-3-thiophene carboxylic acid with thionyl chloride to form 5-nitro-3-thiophene chloride. This intermediate is then reacted with 2-amino-3-butynenitrile to form this compound.
Applications De Recherche Scientifique
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has been used extensively in scientific research as a tool for studying the biosynthesis of aromatic amino acids in plants and bacteria. By inhibiting HPPD, this compound can disrupt the synthesis of these essential amino acids, leading to growth inhibition and ultimately cell death. This has allowed researchers to study the role of these amino acids in various biological processes, including photosynthesis, plant growth and development, and bacterial pathogenesis.
Propriétés
Numéro CAS |
179951-73-6 |
|---|---|
Formule moléculaire |
C7H11ClN2O |
Poids moléculaire |
271.26 g/mol |
Nom IUPAC |
(3Z)-2-amino-4-(5-nitrothiophen-3-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N5O2S/c12-3-8(11(15)9(4-13)5-14)1-7-2-10(16(17)18)19-6-7/h1-2,6H,15H2/b8-1+ |
Clé InChI |
WCNJDMHYXMBBSE-UNXLUWIOSA-N |
SMILES isomérique |
C1=C(SC=C1/C=C(\C#N)/C(=C(C#N)C#N)N)[N+](=O)[O-] |
SMILES |
C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-] |
SMILES canonique |
C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-] |
Synonymes |
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
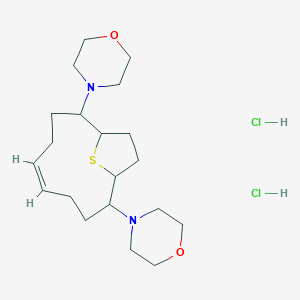
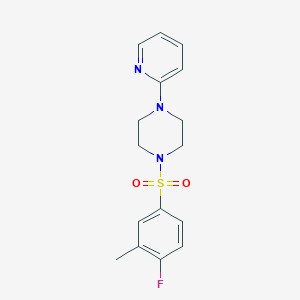

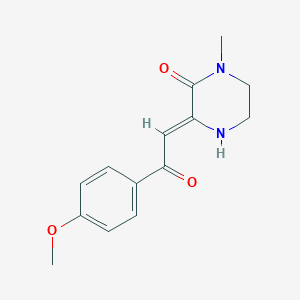
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)


